molecular formula C12H27NO B13888003 1-Aminododecan-5-ol

1-Aminododecan-5-ol

Cat. No.: B13888003
M. Wt: 201.35 g/mol
InChI Key: JFXAYVGOEJQZLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nitrododecan-5-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-Nitrododecan-5-ol. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or platinum, to achieve high yields and purity. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Aminododecan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to 1-Dodecanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents, resulting in the formation of halogenated derivatives.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: 1-Dodecanol.

    Substitution: Halogenated derivatives such as 1-Chlorododecan-5-ol.

Scientific Research Applications

1-Aminododecan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other complex organic molecules.

    Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Research has explored its potential as a drug delivery agent and in the development of antimicrobial agents.

    Industry: this compound is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. These interactions are mediated by the compound’s amphiphilic nature, allowing it to associate with both hydrophobic and hydrophilic environments.

Comparison with Similar Compounds

  • 1-Aminododecane
  • 1-Dodecanol
  • 1-Aminoundecan-5-ol

Comparison: 1-Aminododecan-5-ol is unique due to the presence of both an amino group and a hydroxyl group on a long aliphatic chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 1-Aminododecane, which lacks the hydroxyl group, or 1-Dodecanol, which lacks the amino group. The presence of both functional groups also enhances its amphiphilic properties, making it more versatile in applications involving interactions with both hydrophobic and hydrophilic environments.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

1-aminododecan-5-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12,14H,2-11,13H2,1H3

InChI Key

JFXAYVGOEJQZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCN)O

Origin of Product

United States

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